L-Arginine p-nitroanilide dihydrobromide

Description

Significance of Chromogenic Substrates in Enzymology

Chromogenic substrates are colorless molecules that, when acted upon by a specific enzyme, are cleaved to release a colored product. dcfinechemicals.comquora.com This color change, which can be measured spectrophotometrically, provides a direct and quantifiable indication of enzyme activity. dcfinechemicals.com The intensity of the color produced is proportional to the rate of the enzymatic reaction, allowing researchers to determine the concentration and activity of the enzyme in a sample. dcfinechemicals.com

The use of chromogenic substrates offers several advantages in enzymology:

Sensitivity: They can detect very low levels of enzyme activity, often with greater sensitivity than natural substrates. chromogenicsubstrates.com

Specificity: These substrates are designed to be recognized and cleaved by specific enzymes or classes of enzymes. dcfinechemicals.com

Convenience: The resulting color change provides a straightforward and often immediate visual confirmation of enzyme presence and activity, which can be easily quantified. scbt.com

Versatility: Chromogenic substrates are employed in a wide array of biochemical assays, including ELISA, Western blotting, and immunohistochemistry, as well as in microbiology for identifying bacterial colonies based on their enzymatic properties. dcfinechemicals.comscbt.com

The development of chromogenic peptide substrates in the early 1970s revolutionized the study of enzymes involved in various physiological systems, including coagulation, fibrinolysis, and the complement system. nih.gov

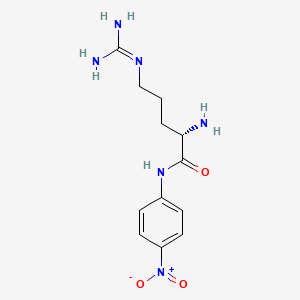

Overview of L-Arginine p-nitroanilide dihydrobromide as a Research Tool

L-Arginine p-nitroanilide dihydrobromide is a specific type of chromogenic substrate used to assay the activity of proteolytic enzymes that recognize and cleave peptide bonds at the carboxyl side of an arginine residue. ontosight.aisigmaaldrich.comchemicalbook.com The molecule consists of the amino acid L-arginine linked to a p-nitroaniline group. ontosight.ai

In its intact form, L-Arginine p-nitroanilide dihydrobromide is colorless. However, when a suitable proteolytic enzyme is present, it hydrolyzes the amide bond between the arginine and the p-nitroaniline. This enzymatic cleavage releases p-nitroaniline, a yellow-colored compound that can be quantitatively measured by monitoring the change in absorbance at a specific wavelength. ontosight.ai

This compound is particularly valuable for studying the kinetics and specificity of various proteases. Research has utilized peptide p-nitroanilides to determine the substrate specificity of enzymes like C1 esterase and acrosin, both of which cleave adjacent to arginine residues. nih.gov Such studies have shown that both enzymes have a strong preference for arginine at the P1 position. nih.gov

The properties of L-Arginine p-nitroanilide dihydrobromide make it a crucial reagent in various research applications, including the screening for enzyme inhibitors and the characterization of newly discovered proteases. ontosight.ai

| Property | Value |

| Synonyms | L-Arg-pNA·2HBr |

| CAS Number | 61876-73-1, 6154-84-3 |

| Molecular Formula | C₁₂H₁₈N₆O₃·2HBr |

| Molecular Weight | 456.2 g/mol |

| Appearance | Off-white powder |

| Storage Temperature | 2-8°C |

Table 1. Physicochemical Properties of L-Arginine p-nitroanilide dihydrobromide. sigmaaldrich.comchemimpex.com

| Enzyme Class | Specific Enzymes |

| Serine Proteases | Trypsin, Acrosin, C1 esterase |

Table 2. Examples of Enzymes Assayed Using L-Arginine p-nitroanilide dihydrobromide. ontosight.ainih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYRZWVFWYSNBU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313673 | |

| Record name | Arginine p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6154-84-3 | |

| Record name | Arginine p-nitroanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6154-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Applications in Enzymatic Assays

Principles of Colorimetric Detection in Protease Assays Utilizing L-Arginine p-nitroanilide dihydrobromide

The fundamental principle behind the use of L-Arginine p-nitroanilide dihydrobromide in protease assays lies in its ability to act as a specific substrate for certain proteolytic enzymes, particularly those with trypsin-like activity that cleave on the C-terminal side of arginine residues. The substrate itself is a colorless compound. However, upon enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline group, a yellow-colored product, p-nitroaniline, is released. nih.gov The intensity of the resulting yellow color is directly proportional to the amount of p-nitroaniline liberated, and consequently, to the activity of the protease.

This colorimetric change provides a continuous and convenient method for monitoring the progress of the enzymatic reaction. The reaction can be followed in real-time by measuring the increase in absorbance at a specific wavelength, which allows for the determination of initial reaction velocities and the study of enzyme kinetics.

Spectrophotometric Quantification of p-nitroaniline Release

The quantification of the released p-nitroaniline is achieved through spectrophotometry. The p-nitroaniline molecule exhibits a strong absorbance in the visible region of the electromagnetic spectrum, with a maximum absorption peak typically observed at or around 405 nm to 410 nm. nih.gov The choice of wavelength is critical to maximize sensitivity and to minimize interference from other components in the assay mixture.

The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The molar extinction coefficient (ε) of p-nitroaniline is a crucial parameter in this calculation. At 410 nm, the molar extinction coefficient for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹, while at 405 nm, it is reported to be around 10,500 M⁻¹cm⁻¹. ulisboa.pt By measuring the change in absorbance over time, the rate of p-nitroaniline production, and thus the rate of the enzymatic reaction, can be accurately determined.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 405 nm - 410 nm | nih.gov |

| Molar Extinction Coefficient (ε) at 410 nm | 8,800 M⁻¹cm⁻¹ | ulisboa.pt |

| Molar Extinction Coefficient (ε) at 405 nm | 10,500 M⁻¹cm⁻¹ | ulisboa.pt |

Development of High-Throughput Screening Assays for Proteolytic Activity

The simplicity and reliability of the colorimetric assay using L-Arginine p-nitroanilide dihydrobromide make it highly amenable to high-throughput screening (HTS) formats. HTS allows for the rapid testing of large numbers of compounds, which is essential in drug discovery for the identification of potential protease inhibitors. nih.gov The assay can be readily adapted to a microplate format (e.g., 96- or 384-well plates), enabling the simultaneous analysis of numerous samples.

In a typical HTS setup, the reaction is initiated by the addition of the enzyme to wells containing the substrate and the test compounds. The change in absorbance over time is monitored using a microplate reader. This automated process allows for the efficient screening of large compound libraries to identify molecules that inhibit the activity of the target protease, as indicated by a reduction in the rate of p-nitroaniline formation. The robust and reproducible nature of this assay is a significant advantage in HTS campaigns.

Optimization of Assay Conditions for L-Arginine p-nitroanilide dihydrobromide Substrate Hydrolysis

To ensure accurate and reproducible results, it is crucial to optimize the conditions of the enzymatic assay. The rate of hydrolysis of L-Arginine p-nitroanilide dihydrobromide is influenced by several factors, including pH, temperature, and the concentrations of both the enzyme and the substrate.

Effect of pH: The pH of the reaction buffer significantly affects the activity of proteases. Most enzymes have an optimal pH range at which they exhibit maximum catalytic activity. For trypsin and trypsin-like enzymes, the optimal pH for the hydrolysis of arginine-p-nitroanilide substrates is typically in the alkaline range, often between pH 7.5 and 9.0. nih.gov Operating the assay at the optimal pH is critical for achieving maximal sensitivity and for accurately determining the kinetic parameters of the enzyme.

Effect of Temperature: Temperature also plays a vital role in enzyme kinetics. As the temperature increases, the rate of the enzymatic reaction generally increases until it reaches an optimum. Beyond the optimal temperature, the enzyme begins to denature, leading to a rapid loss of activity. For many proteases, the optimal temperature for the hydrolysis of L-Arginine p-nitroanilide is in the range of 37°C to 50°C. researchgate.net

Effect of Substrate Concentration: The concentration of L-Arginine p-nitroanilide dihydrobromide directly influences the initial velocity of the reaction, as described by the Michaelis-Menten kinetics. At low substrate concentrations, the reaction rate is proportional to the substrate concentration. As the substrate concentration increases, the reaction rate approaches a maximum velocity (Vmax), at which point the enzyme is saturated with the substrate. Determining the Michaelis constant (Km), which is the substrate concentration at half of Vmax, is essential for understanding the enzyme's affinity for the substrate. In some cases, very high concentrations of arginine-p-nitroanilide substrates can lead to substrate activation or inhibition, causing deviations from the classic Michaelis-Menten model. nih.govcapes.gov.br

The following table summarizes the typical effects of these parameters on the hydrolysis of L-Arginine p-nitroanilide by a trypsin-like protease.

| Parameter | Condition | Effect on Hydrolysis Rate |

| pH | Sub-optimal (e.g., pH < 7.0 or pH > 9.5) | Decreased |

| Optimal (e.g., pH 8.0) | Maximal | |

| Temperature | Sub-optimal (e.g., < 30°C or > 60°C) | Decreased |

| Optimal (e.g., 40°C) | Maximal | |

| Substrate Concentration | [S] < Km | Rate increases with [S] |

| [S] >> Km | Rate approaches Vmax |

Enzyme Kinetics and Mechanistic Studies with L Arginine P Nitroanilide Dihydrobromide

Determination of Kinetic Parameters for Proteases

The use of L-arginine p-nitroanilide dihydrobromide allows for the determination of key kinetic parameters of proteases, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Studies have utilized L-arginine p-nitroanilide and similar p-nitroanilide-labeled peptides to determine these kinetic parameters for various proteases. For instance, the kinetic parameters for the hydrolysis of different p-nitroanilide-labeled peptides by the Zika virus NS2b-NS3 protease (s-ZPrC) have been investigated. researchgate.net Similarly, the kinetic properties of a purified alkaline protease from Bacillus pumilus Y7 were determined using casein as a substrate, and the study also investigated the biochemical catalysis of N-Suc-L-Ala-Ala-Pro-Phe-p-nitro aniline (B41778) ester to assess diffusional limitations. nih.gov

Below is an interactive data table summarizing kinetic parameters for different proteases acting on various p-nitroanilide substrates, illustrating the type of data obtained from such studies.

Interactive Data Table: Kinetic Parameters of Proteases with p-Nitroanilide Substrates

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Zika Virus Protease (s-ZPrC) | Ac-FAAGKR-pNA | Value not provided | Value not provided | Value not provided | researchgate.net |

| Zika Virus Protease (s-ZPrC) | Ac-GLVKRR-pNA | Value not provided | Value not provided | Value not provided | researchgate.net |

| Zika Virus Protease (s-ZPrC) | Ac-DPRNKR-pNA | Value not provided | Value not provided | Value not provided | researchgate.net |

| Papain | PFLNA | 0.34 | Value not provided | Value not provided | nih.gov |

| Ficin | PFLNA | 0.43 | Value not provided | Value not provided | nih.gov |

| Bromelain | PFLNA | 0.30 | Value not provided | Value not provided | nih.gov |

| PAD3 | BAA | 17.5 ± 6.4 | 2.1 ± 0.6 | 120 | nih.gov |

Analysis of Enzyme-Substrate Interactions and Binding Affinities

The interaction between an enzyme and its substrate is fundamental to its catalytic function. The arginine residue in L-arginine p-nitroanilide dihydrobromide plays a crucial role in the binding and recognition by certain proteases. For example, studies on lactate (B86563) dehydrogenase have shown that a strong interaction between a carboxylate group and an arginine residue at the active site is important for proper substrate orientation and recognition. nih.gov This highlights the significance of the arginine moiety in guiding the substrate into the correct position for catalysis. nih.gov

The binding affinity of a substrate to an enzyme, quantitatively described by the K_m value, can be influenced by various factors, including the presence of co-solvents. For instance, in studies of papain-catalyzed hydrolysis of Nα-benzoyl-arginine-p-nitroanilide (BAPNA), the presence of organic solvents like methanol (B129727) and ethanol (B145695) was found to increase the K_m value, suggesting a decrease in binding affinity. nih.gov

Furthermore, the specificity of proteases for arginine-containing substrates is a key area of investigation. Arginine-specific proteases, such as RgpB from Porphyromonas gingivalis, demonstrate a high preference for cleaving peptide bonds at the carboxyl side of arginine residues. nih.gov The use of L-arginine p-nitroanilide allows for the specific assay of such enzymes.

Interactive Data Table: Factors Influencing Enzyme-Substrate Interactions

| Enzyme | Substrate/Condition | Observation | Implication | Reference |

| Lactate Dehydrogenase | Mutation of Arginine-171 to Lysine (B10760008) | Diminished binding energy of pyruvate | Strong carboxylate-guanidinium interaction is critical for binding. | nih.gov |

| Papain | Nα-benzoyl-arginine-p-nitroanilide (BAPNA) in presence of methanol/ethanol | Increased K_m value | Organic solvents can reduce the binding affinity of the substrate. | nih.gov |

| Porphyromonas gingivalis Protease (RgpB) | Arginine-containing substrates | Specific cleavage at arginine residues | High substrate specificity for arginine. | nih.gov |

Elucidation of Catalytic Mechanisms through L-Arginine p-nitroanilide dihydrobromide Hydrolysis

The hydrolysis of L-arginine p-nitroanilide dihydrobromide serves as a model reaction to investigate the catalytic mechanisms of proteases. The rate of p-nitroaniline release provides a direct measure of the enzyme's catalytic activity under various conditions. nih.gov By studying the reaction kinetics at different pH values, researchers can identify key functional groups in the enzyme and substrate that are critical for catalysis. nih.gov

For instance, pH-rate profiles for protein arginine deiminases (PADs) have revealed information about the functional groups in the free enzyme and the enzyme-substrate complex that are essential for the deimination reaction. nih.gov Similarly, investigations into the papain-catalyzed hydrolysis of BAPNA have shown that the reaction follows Michaelis-Menten kinetics. nih.gov

The study of how different compounds inhibit the hydrolysis of L-arginine p-nitroanilide can also shed light on the catalytic mechanism. For example, acetonitrile (B52724) was found to act as a reversible mixed-competitive inhibitor of papain, providing insights into the enzyme's active site and inhibitory mechanisms. nih.gov

Investigating Protease Specificity Using L Arginine P Nitroanilide Dihydrobromide

Characterization of Enzyme Substrate Promiscuity

Enzyme promiscuity refers to the ability of an enzyme to catalyze more than one type of reaction or to act on a variety of different substrates. nih.gov This phenomenon is a key factor in the evolution of new enzyme functions and has significant implications for metabolic innovation. nih.gov L-Arginine p-nitroanilide and similar p-nitroanilide derivatives of amino acids are instrumental in characterizing substrate promiscuity, particularly in proteases. sigmaaldrich.com

By using a panel of such substrates, researchers can determine the range of amino acid sequences an enzyme can recognize and cleave. For instance, studies on C1 esterase and acrosin, two proteinases that cleave adjacent to arginine, utilized a range of peptide p-nitroanilides to map their substrate specificity. nih.gov While both enzymes prefer arginine at the P1 position, their tolerance for other amino acids in adjacent positions varies significantly, highlighting their distinct promiscuity profiles. nih.gov The best substrate for acrosin was found to be Tos-Gly-Pro-Arg, while for C1-s, it was Ac-Lys(gamma Cbz)-Gly-Arg. nih.gov

The study of enzyme promiscuity is not limited to identifying which substrates are hydrolyzed. It also involves understanding how different substrates affect enzyme activity. For example, N-benzoyl-L-argininyl-p-nitroanilide (BAPA), a related synthetic substrate, was found to activate the binding of [3H]estradiol to a protein in the rat pancreas, demonstrating a form of regulatory promiscuity. nih.gov This effect was specific, as other derivatives were inactive or inhibitory. nih.gov

Identification of Specific Proteases that Hydrolyze L-Arginine p-nitroanilide dihydrobromide

A variety of proteases with specificity for arginine residues at the cleavage site can hydrolyze L-Arginine p-nitroanilide and its derivatives. These enzymes are often referred to as trypsin-like proteases due to their shared preference for cleaving at the carboxyl side of lysine (B10760008) and arginine residues.

Some of the key proteases identified to hydrolyze arginine-p-nitroanilide substrates include:

Trypsin : A well-characterized serine protease from the pancreas, trypsin readily hydrolyzes benzoyl-L-arginine p-nitroanilide (BAPA). nih.gov

Acrosin : A serine protease found in the acrosome of sperm, acrosin shows a preference for substrates with arginine at the P1 position. nih.gov

C1 esterase (C1s) : A component of the classical complement pathway, this serine protease also demonstrates a preference for arginine at the P1 position. nih.gov

Benzoyl-L-arginine p-nitroanilide (BAPA) hydrolase : An enzyme purified from the etiolated leaves of Zea mays, which specifically hydrolyzes BAPA. nih.gov This enzyme was identified as a sulfhydryl protease. nih.gov

Tissue-type plasminogen activator (t-PA) : This serine protease involved in fibrinolysis can be assayed using the tripeptide substrate H-D-isoleucyl-L-prolyl-L-arginine-p-nitroanilide (S-2288). nih.gov

Comparative Analysis of Different Protease Activities

The use of L-Arginine p-nitroanilide and its derivatives allows for a quantitative comparison of the catalytic efficiencies of different proteases. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are often determined to characterize the enzyme-substrate interaction.

| Enzyme | Substrate | Km (μM) | Additional Notes |

| Benzoyl-L-arginine p-nitroanilide hydrolase | Benzoyl-L-arginine p-nitroanilide (BAPA) | 29 | Substrate inhibition observed at concentrations higher than 30 μM BAPA. nih.gov |

| Trypsin | Benzoyl-L-arginine p-nitroanilide (BAPA) | Not specified | Exhibits substrate activation. nih.gov |

| Acrosin | Tos-Gly-Pro-Arg-pNA | Not specified | Shows a preference for Proline at the P2 position. nih.gov |

| C1 esterase | Ac-Lys(gamma Cbz)-Gly-Arg-pNA | Not specified | Demonstrates high specificity for this sequence. nih.gov |

This table is based on available research findings. "Not specified" indicates that the specific value was not provided in the cited sources.

A study comparing human C1s and human acrosin using 40 different peptide p-nitroanilides revealed significant differences in their substrate preferences. nih.gov While both enzymes favor arginine over lysine at the P1 position, acrosin has a broader substrate tolerance, with over half of the tested substrates showing significant relative Vmax/Km values. nih.gov In contrast, C1s exhibited a more restricted specificity. nih.gov

Furthermore, research on a benzoyl-L-arginine p-nitroanilide hydrolase from Zea mays determined its specific activity to be 5.7 units/mg of protein and an apparent Km for BAPA of 29 μM. nih.gov This enzyme was also subject to substrate inhibition at BAPA concentrations above 30 μM. nih.gov Such detailed kinetic data is crucial for understanding the catalytic mechanism and biological function of these enzymes.

Role in Enzyme Inhibitor Discovery and Characterization

Investigation of Inhibition Mechanisms

Beyond determining an inhibitor's potency, understanding its mechanism of action (MOA) is fundamental for drug development. The MOA describes how the inhibitor interacts with the enzyme and substrate to reduce the catalytic rate. Kinetic studies using L-Arginine p-nitroanilide as the substrate are instrumental in elucidating these mechanisms for inhibitors of trypsin-like proteases. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.

To investigate the inhibition mechanism, a series of kinetic experiments are performed. The initial velocity of the reaction is measured at various concentrations of the substrate (L-Arginine p-nitroanilide) and at several different, fixed concentrations of the inhibitor. The resulting data, a matrix of reaction rates under different substrate and inhibitor conditions, can then be analyzed graphically to determine the mode of inhibition.

Graphical Analysis: The Lineweaver-Burk Plot

The most common method for visualizing and distinguishing inhibition mechanisms is the Lineweaver-Burk plot, also known as a double-reciprocal plot. This plot linearizes the Michaelis-Menten equation by plotting the reciprocal of the reaction velocity (1/v) against the reciprocal of the substrate concentration (1/[S]).

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. In the presence of a competitive inhibitor, the apparent Km of the enzyme increases, while the Vmax remains unchanged (as the inhibition can be overcome by very high substrate concentrations). On a Lineweaver-Burk plot, this is visualized as a series of lines that intersect at the same point on the y-axis (1/Vmax).

Non-competitive Inhibition: A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and it can bind to either the free enzyme or the enzyme-substrate complex. This binding reduces the catalytic efficiency of the enzyme but does not affect substrate binding. Consequently, the Vmax is decreased, but the Km remains unchanged. On a Lineweaver-Burk plot, this results in a series of lines that intersect at the same point on the x-axis (-1/Km).

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, also at an allosteric site. This binding "locks" the substrate in the active site, preventing product release. This type of inhibition leads to a decrease in both the apparent Vmax and the apparent Km. The Lineweaver-Burk plot for uncompetitive inhibition shows a series of parallel lines.

By analyzing these distinct graphical patterns, researchers can confidently assign an inhibition mechanism to a compound, which provides critical insight into its interaction with the target enzyme and guides future drug design efforts.

Table 4: Summary of Effects of Reversible Inhibitors on Kinetic Parameters

| Inhibition Type | Effect on Apparent Km | Effect on Apparent Vmax | Lineweaver-Burk Plot Appearance |

| Competitive | Increases | Unchanged | Lines intersect on the y-axis |

| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |

| Uncompetitive | Decreases | Decreases | Parallel lines |

Advanced Research Methodologies Involving L Arginine P Nitroanilide Dihydrobromide

Integration into Coupled Enzyme Assays

A prime example is the measurement of plasminogen activator activity. nih.gov In this system, a plasminogen activator (like tissue plasminogen activator, t-PA, or urokinase-type plasminogen activator, u-PA) converts its substrate, plasminogen, into the active protease, plasmin. The newly generated plasmin then cleaves a chromogenic substrate such as a p-nitroanilide derivative. nih.govsigmaaldrich.com The rate of color formation is directly proportional to the amount of active plasmin, which in turn reflects the catalytic efficiency of the plasminogen activator. nih.gov

Another sophisticated application is in the development of rapid enzymatic assays for L-arginine itself. jst.go.jpnih.gov In one such system, arginine deiminase is used to convert L-arginine into L-citrulline. jst.go.jpnih.gov The L-citrulline is then acted upon by argininosuccinate (B1211890) synthetase in a reaction that produces pyrophosphate (PPi). This PPi is then quantified in a third coupled reaction, providing an indirect but highly specific measurement of the initial L-arginine concentration. jst.go.jpnih.gov These assays demonstrate high selectivity for L-arginine and are resistant to contaminants often found in biological samples. jst.go.jpnih.gov

Table 1: Example of a Coupled Enzyme Assay for L-Arginine Quantification This interactive table summarizes the sequential reactions in a coupled assay system for measuring L-arginine.

| Step | Enzyme | Substrates | Products | Purpose |

|---|---|---|---|---|

| 1 | Arginine Deiminase (ADI) | L-Arginine, H₂O | L-Citrulline, NH₄⁺ | Converts the target analyte (L-Arginine) into an intermediate. jst.go.jpnih.govnih.gov |

| 2 | Argininosuccinate Synthetase (ASS) | L-Citrulline, Aspartate, ATP | Argininosuccinate, AMP, Pyrophosphate (PPi) | Converts the intermediate into a product that can be detected by the next enzyme system. jst.go.jpnih.govnih.gov |

Applications in Biochemical Pathway Elucidation

The ability to quantify the activity of specific proteases using L-Arginine p-nitroanilide dihydrobromide is instrumental in elucidating complex biochemical pathways, particularly proteolytic cascades. By measuring the activity of key enzymes, researchers can understand the regulation of a pathway, identify points of dysregulation in disease, and screen for potential inhibitors.

The Kallikrein-Kinin System is a classic example. Plasma kallikrein, a serine protease, plays a crucial role in inflammation, blood pressure regulation, and coagulation by releasing the potent vasodilator bradykinin (B550075) from its precursor, high molecular weight kininogen. nih.gov Assays using arginine p-nitroanilide substrates can measure the activity of plasma kallikrein-like enzymes. coachrom.com This is vital for studying conditions like hereditary angioedema, which is characterized by unregulated plasma kallikrein activity due to a deficiency in its primary inhibitor, C1-inhibitor. nih.gov By quantifying kallikrein activity, researchers can investigate the disease mechanism and evaluate the efficacy of specific inhibitors. nih.govfrontiersin.org

The Fibrinolytic System , responsible for breaking down blood clots, is another pathway studied using these substrates. The central enzyme, plasmin, is a serine protease that cleaves fibrin (B1330869). As mentioned previously, assays for plasminogen activators rely on the ultimate generation of plasmin, whose activity can be monitored using chromogenic substrates. nih.gov This allows for the functional determination of plasmin in patient plasma during fibrinolytic therapy, helping to monitor treatment and avoid complications from excessive plasmin activity. nih.gov

The Arginine Deiminase (ADI) Pathway in some microorganisms is a simple metabolic route for generating ATP. nih.gov It involves three enzymes: arginine deiminase (ADI), ornithine transcarbamoylase (OTC), and carbamate (B1207046) kinase (CK). nih.gov Characterizing the kinetic parameters of each enzyme in this pathway, often using chromogenic or other synthetic substrates, is essential to understanding how these organisms generate energy from arginine. nih.gov

Table 2: Key Proteases in Pathways Studied with Arginine p-Nitroanilide Substrates This interactive table highlights key enzymes whose activities are monitored to understand their respective pathways.

| Enzyme | Pathway | Function in Pathway | Research Application |

|---|---|---|---|

| Plasma Kallikrein | Kallikrein-Kinin System | Cleaves high molecular weight kininogen to release bradykinin. nih.gov | Studying inflammation and diseases of dysregulated activity like hereditary angioedema. coachrom.comnih.gov |

| Plasmin | Fibrinolysis | Degrades fibrin in blood clots. | Monitoring fibrinolytic therapy and studying clot dissolution. nih.govnih.gov |

| Trypsin | Digestion / General Protease Research | A key digestive protease; used as a model trypsin-like enzyme. | Characterizing protease inhibitors and substrate specificity. nih.govsigmaaldrich.com |

Strategies for Derivatization and Labeling for Enhanced Research Capabilities

While L-Arginine p-nitroanilide itself is a labeled compound (with the p-nitroanilide chromophore), further derivatization and alternative labeling strategies can significantly enhance research capabilities. These modifications can improve substrate specificity, increase detection sensitivity, or adapt the molecule for different analytical platforms.

Substrate Derivatization for Enhanced Specificity and Sensitivity: One strategy involves synthesizing more complex peptide substrates that incorporate the L-arginine-p-nitroanilide moiety. For instance, a new derivative, N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride, was synthesized by condensing L-arginine-p-nitroanilide dihydrochloride (B599025) with other protected amino acids. nih.gov This tripeptide substrate was found to be hydrolyzed by trypsin much more readily than simpler arginine p-nitroanilide substrates like Nα-benzoyl-L-arginine-p-nitroanilide (L-BAPA), demonstrating how extending the peptide chain can better fit the enzyme's active site and improve kinetic efficiency. nih.gov Similarly, studies have shown that substrates like Tos-Gly-Pro-Arg p-nitroanilide are significantly more sensitive for the enzyme acrosin than simpler blocked arginine derivatives. nih.gov

Labeling for Alternative Detection Methods: For applications requiring higher sensitivity or different analytical methods like High-Performance Liquid Chromatography (HPLC), pre-column derivatization with fluorescent tags is a common strategy. Although often applied to the parent amino acid L-arginine rather than its p-nitroanilide form, the principles are directly relevant. For example, L-arginine in plasma samples can be derivatized with naphthalenedicarboxaldehyde and cyanide to create a stable, fluorescent product suitable for HPLC with UV detection. nih.gov Another advanced "two-step labeling method" uses different fluorescent tags for primary and secondary amino acids; primary amines can be derivatized with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, while secondary amines are subsequently labeled with an agent like 1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.gov These fluorescently labeled diastereomers can then be separated and quantified with high sensitivity via HPLC, allowing for the simultaneous determination of D- and L-amino acids. nih.gov These strategies illustrate how chemical modification can be used to create highly sensitive and specific tools for biochemical analysis.

Table 3: Examples of Derivatization and Labeling Agents for Arginine and Related Compounds This interactive table lists agents used to modify arginine or amino acid substrates for enhanced analysis.

| Derivatizing/Labeling Agent | Purpose / Method | Analyte Example | Reference |

|---|---|---|---|

| N-benzyloxycarbonyl-L-phenylalanyl-L-valine | Condensation to extend peptide chain | L-arginine-p-nitroanilide | nih.gov |

| Naphthalenedicarboxaldehyde / Cyanide | Pre-column derivatization for HPLC with UV detection | L-Arginine | nih.gov |

| o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) | Pre-column fluorescent labeling of primary amino acids | Primary amino acids | nih.gov |

Future Directions and Emerging Research Avenues

Novel Applications in Proteomics and Protein Engineering.

The utility of L-Arginine p-nitroanilide extends beyond simple enzyme assays, with emerging applications in high-throughput screening, quantitative proteomics, and the allosteric modulation of protein function.

High-Throughput Screening for Protease Inhibitor Discovery

The chromogenic nature of L-Arginine p-nitroanilide makes it a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel protease inhibitors, which are crucial for drug development in areas like cancer and infectious diseases. nih.govmdpi.com In a typical HTS setup, the substrate is used to measure the activity of a target protease in the presence of a large library of chemical compounds. A reduction in the rate of p-nitroaniline release indicates potential inhibition of the enzyme. This method has been adapted for various proteases that recognize arginine at their cleavage sites.

While traditional chromogenic assays are robust, newer fluorescence-based assays are also being employed for HTS. For instance, a fluorescence polarization (FP) assay has been developed for the high-throughput screening of SARS-CoV-2 main protease (Mpro) inhibitors. nih.gov This assay uses a synthetic peptide substrate conjugated with a fluorophore and biotin. Inhibition of the protease prevents cleavage of the probe, resulting in a measurable change in the fluorescence polarization. This principle can be adapted for arginine-specific proteases using substrates derived from the L-Arginine p-nitroanilide scaffold.

Quantitative Proteomics and Activity-Based Protein Profiling

In the field of quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for comparing protein abundances across different cell populations. While not a direct application of L-Arginine p-nitroanilide itself, the study of arginine metabolism is crucial for accurate SILAC experiments, as arginine can be converted to other amino acids like proline. nih.gov

More directly, activity-based protein profiling (ABPP) is a chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological samples. nih.gov While many ABPP probes are irreversible inhibitors, substrate-based probes derived from scaffolds like L-Arginine p-nitroanilide can be designed to target specific proteases. These probes can incorporate reporter tags for quantification, allowing for the profiling of protease activity in different physiological or pathological states.

Allosteric Modulation of Protein Function

A fascinating and relatively recent area of research is the allosteric modulation of protein function by small molecules, including protease substrates. rsc.orgnih.govyoutube.com Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. In a notable study, the N-benzoyl-L-argininyl-p-nitroanilide (BANA), a derivative of L-Arginine p-nitroanilide, was found to be a potent activator of [3H]estradiol-binding to a protein in the rat pancreas. nih.gov This suggests that protease substrates or their analogs can act as allosteric effectors, opening up new avenues for drug discovery and the study of protein regulation. This is particularly significant as allosteric modulators can offer greater specificity compared to active-site inhibitors. nih.gov

Development of Next-Generation Substrates Based on L-Arginine p-nitroanilide dihydrobromide Scaffold.

To overcome the limitations of simple chromogenic substrates, researchers are actively developing next-generation probes based on the L-Arginine p-nitroanilide scaffold. These new substrates offer enhanced sensitivity, specificity, and functionality.

Fluorogenic and Luminescent Substrates

A significant advancement has been the development of fluorogenic substrates that produce a fluorescent signal upon cleavage. One approach involves creating intramolecularly quenched fluorogenic substrates. These molecules contain a fluorophore and a quencher group separated by the protease cleavage site. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence. For example, peptide p-nitroanilides have been converted into such substrates by incorporating coumarin (B35378) or quinolinone derivatives as fluorophores, with the p-nitroanilide group acting as the quencher.

Another powerful technique is Förster Resonance Energy Transfer (FRET). cpcscientific.com FRET substrates typically consist of a peptide with a donor fluorophore and an acceptor (quencher) molecule at opposite ends. When the peptide is intact, excitation of the donor leads to energy transfer to the acceptor. Cleavage of the peptide by a protease separates the donor and acceptor, leading to an increase in donor fluorescence. A variety of FRET pairs, such as EDANS/DABCYL and Mca/Dnp, are used in the design of these substrates. bachem.com Furthermore, the use of conjugated polyelectrolytes can amplify the fluorescence signal from p-nitroanilide-labeled peptides, offering a highly sensitive detection method. nih.gov

Substrates with Enhanced Specificity

A key challenge in protease research is achieving specificity, as many proteases have overlapping substrate preferences. To address this, researchers are designing substrates with modified peptide sequences to enhance selectivity for particular enzymes. For instance, studies on matrix metalloproteinases (MMPs) have shown that the length and specific amino acid sequence around the cleavage site are critical for recognition and cleavage efficiency. nih.gov By systematically altering the peptide sequence of an L-Arginine p-nitroanilide-based substrate, it is possible to create probes that are preferentially cleaved by a single protease or a specific subclass of proteases. For example, the presence of an arginine residue at the P2 position has been shown to confer selectivity for MMP-9. google.com

The introduction of unnatural amino acids or peptidomimetics into the substrate sequence is another strategy to improve specificity and stability. researchgate.net

"Caged" and Other Advanced Substrate Designs

"Caged" substrates represent a sophisticated approach for achieving temporal and spatial control over enzyme activity. These substrates are chemically modified with a photolabile protecting group that renders them inactive. Upon exposure to light of a specific wavelength, the protecting group is cleaved, releasing the active substrate. A caged substrate for MMPs has been developed where a 2-nitrobenzyl group masks the peptide, preventing its hydrolysis. scispace.com This technology allows researchers to initiate enzymatic reactions at a precise time and location, which is invaluable for studying dynamic cellular processes.

The table below summarizes some of the key features of next-generation substrates compared to the traditional L-Arginine p-nitroanilide.

| Feature | L-Arginine p-nitroanilide | Next-Generation Substrates |

| Reporting Mechanism | Chromogenic (absorbance change) | Fluorogenic, Luminescent, FRET |

| Sensitivity | Moderate | High to Very High |

| Specificity | Broad for arginine-specific proteases | Can be highly specific for a single protease |

| Control | Limited | Can be temporally and spatially controlled (e.g., caged substrates) |

| Applications | Routine enzyme assays | High-throughput screening, in-vivo imaging, dynamic studies |

Q & A

Q. What is the primary application of L-Arginine p-nitroanilide dihydrobromide in enzymatic assays?

This compound is widely used as a chromogenic substrate to study arginine-specific peptidases (e.g., trypsin-like proteases, leukotriene-A4 hydrolase). Upon enzymatic cleavage, it releases p-nitroaniline , which is quantified spectrophotometrically at 405–410 nm. This method allows real-time monitoring of enzyme activity, particularly in kinetic assays measuring parameters like and .

Q. How should researchers handle and store L-Arginine p-nitroanilide dihydrobromide to ensure stability?

Store at −20°C in a desiccated environment to prevent hydrolysis. Avoid prolonged exposure to moisture, heat, or strong oxidizers, which may degrade the compound. Reconstitute in assay buffers (e.g., pH 7.2–8.0) immediately before use to minimize spontaneous hydrolysis .

Q. What experimental controls are essential when using this substrate in protease assays?

Include:

- Blank controls (substrate without enzyme) to account for non-enzymatic hydrolysis.

- Inhibitor controls (e.g., arphamenine A/B for arginine peptidases) to confirm enzymatic specificity.

- Positive controls with a known enzyme preparation (e.g., purified trypsin) to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data (e.g., KmK_mKm) when using this substrate across studies?

Variations in may arise from differences in:

- pH : Optimal activity for arginine peptidases occurs near pH 7.2–8.0, with sensitivity to protonation states of active-site residues .

- Cofactors : Serum albumin increases substrate affinity () by 3–10-fold via non-specific binding interactions. Always report buffer composition and albumin presence .

- Temperature : Standardize assays at 37°C unless studying thermophilic enzymes.

Q. What strategies improve detection sensitivity in low-abundance protease assays using this substrate?

- Signal amplification : Use horseradish peroxidase (HRP)-conjugated secondary antibodies in ELISA-based formats.

- Enhanced solubility : Pre-dissolve the substrate in DMSO (≤1% v/v) to avoid aggregation.

- Extended incubation : Increase reaction time while ensuring linearity of product formation (validate via time-course experiments) .

Q. How do competitive inhibitors (e.g., arphamenines) affect the interpretation of kinetic parameters?

Arphamenines A/B bind to arginine peptidases with values of ~2–2.5 µM, competitively inhibiting substrate cleavage. To distinguish between competitive and non-competitive inhibition:

- Perform Lineweaver-Burk plots with varying substrate and inhibitor concentrations.

- Use dialysis or gel filtration to confirm reversibility of inhibition .

Methodological Best Practices

Q. How should researchers design assays to account for pH-dependent activity variations?

- Conduct pH-rate profiling (e.g., pH 6.0–9.0) to identify optimal conditions.

- Use buffers with low ionic strength (e.g., 50 mM Tris-HCl) to avoid interference with enzyme-substrate interactions.

- Validate pH stability of the substrate using HPLC or spectrophotometric scans .

Q. What statistical frameworks are recommended for analyzing enzymatic activity data?

- Apply Michaelis-Menten kinetics using nonlinear regression tools (e.g., GraphPad Prism).

- Report as a specificity constant, ensuring error margins from triplicate experiments are included.

- For inhibitor studies, use IC50 or calculations with 95% confidence intervals .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.